Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic molecule featuring:
- A fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core.
- Substituents: a 3-ethoxypropyl group at position 7, an imino group at position 6, and a methyl group at position 12.
- Functional groups: ester (carboxylate), ketone (2-oxo), and imine moieties. Its conformation and intermolecular interactions (e.g., hydrogen bonding, ring puckering) are critical to its physicochemical properties .
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H24N4O4/c1-4-27-10-6-9-23-17(21)14(20(26)28-5-2)11-15-18(23)22-16-8-7-13(3)12-24(16)19(15)25/h7-8,11-12,21H,4-6,9-10H2,1-3H3 |
InChI Key |
CXFSEBLMHDBDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For example, a common route involves the cyclization of a substituted hydrazine with a diketone.
Introduction of the Ethoxypropyl Group: This step involves the alkylation of the tricyclic core with an ethoxypropyl halide under basic conditions.
Formation of the Imino Group: The imino group can be introduced through the reaction of the tricyclic intermediate with an appropriate amine or imine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its tricyclic structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.
Pathways Involved: The compound may interact with various biological pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534578-49-9)
This compound (hereafter "Analog 1") shares the tricyclic core but differs in substituents (Table 1) .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog 1 |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₅ (estimated) | C₂₆H₂₆N₄O₅ |
| Molecular Weight | ~488.5 g/mol (estimated) | 474.5 g/mol |
| Substituents | 7: 3-ethoxypropyl; 6: imino | 7: 3-methoxypropyl; 6: 3-methylbenzoyl-imino |
| XLogP3 | ~3.2 (estimated, higher due to ethoxy) | 2.7 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Hydrogen Bond Donors | 1 (imino NH) | 0 (benzoyl-imino lacks NH) |
| Topological Polar Surface Area | ~95 Ų (estimated) | 101 Ų |
| Rotatable Bonds | 8 | 8 |
Critical Analysis of Differences
(a) Substituent Effects on Lipophilicity and Solubility
- Ethoxy vs. Methoxypropyl: The target compound’s 3-ethoxypropyl group increases lipophilicity (estimated XLogP3 ~3.2 vs.
- Imino vs. Benzoyl-imino: The imino group in the target compound introduces a hydrogen bond donor (NH), which may improve binding to polar biological targets. In contrast, Analog 1’s 3-methylbenzoyl-imino group adds aromatic bulk, likely reducing conformational flexibility and increasing steric hindrance .
(b) Structural Implications
- Ring Puckering : The tricyclic core’s conformation is influenced by substituents. Ethoxypropyl’s longer alkyl chain may induce subtle puckering variations compared to methoxypropyl, affecting molecular packing in crystalline states .
- Hydrogen Bonding Networks: The target compound’s imino NH could participate in stronger intermolecular hydrogen bonds (e.g., with carbonyl groups), whereas Analog 1 relies on weaker van der Waals interactions from its benzoyl group .
Biological Activity
Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure that incorporates multiple functional groups. Its molecular formula is and it has a molecular weight of approximately 384.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities and receptor signaling pathways, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding: By binding to receptors, it can influence signal transduction processes within cells.
- Protein Interaction: It may interact with proteins affecting their function and stability within cellular environments.
Case Studies and Research Findings
-
Anticancer Activity:
- A study investigated the anticancer properties of similar triazatricyclo compounds and found that they exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of cell cycle regulators.
-
Antimicrobial Properties:
- Research has shown that compounds with similar structural features possess antimicrobial activity against a range of pathogens. Ethyl 7-(3-ethoxypropyl)-6-imino derivatives were tested for antibacterial effects, demonstrating promising results against Gram-positive bacteria.
- Neuroprotective Effects:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 797814-74-5 |
Biological Activity Summary
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive bacteria |
| Neuroprotective | Reduces oxidative stress and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
